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Compound of Interest

Compound Name: DSM74

Cat. No.: B1670969 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the cross-resistance profile of DSM74, a

novel antimalarial compound, in comparison with other antimalarial agents. DSM74 is a potent

and selective inhibitor of the Plasmodium falciparum dihydroorotate dehydrogenase

(PfDHODH), a crucial enzyme in the pyrimidine biosynthesis pathway of the malaria parasite.

Understanding its cross-resistance profile is critical for its development as a potential

component of future antimalarial therapies, particularly in the context of increasing drug

resistance.

Mechanism of Action of DSM74
DSM74 targets the de novo pyrimidine biosynthesis pathway, which is essential for the

synthesis of DNA and RNA in the rapidly proliferating malaria parasite. Unlike their human

hosts, Plasmodium species lack the pyrimidine salvage pathway and are therefore entirely

dependent on de novo synthesis for survival. DSM74, a triazolopyrimidine-based inhibitor,

specifically binds to and inhibits the function of PfDHODH, the fourth and rate-limiting enzyme

in this pathway. This targeted inhibition leads to a depletion of pyrimidines, thereby halting

parasite replication.

Quantitative Analysis of Cross-Resistance
The following tables summarize the in vitro activity of DSM74 against various drug-sensitive

and drug-resistant P. falciparum strains.
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Table 1: In Vitro Activity of DSM74 against P. falciparum Strains with Mutations in PfDHODH

Parasite Line
PfDHODH
Mutation

DSM74 IC50
(nM)

Fold Change
in IC50 vs. Dd2
(Wild-Type)

Reference

Dd2 Wild-Type 16 ± 2 1.0 [1]

Dd2-M1 M133I 220 ± 20 13.8 [1]

Dd2-F1 F188I 130 ± 10 8.1 [1]

Dd2-C1 C276S 18 ± 2 1.1 [1]

Dd2-P1 P192S 17 ± 1 1.1 [1]

Dd2-E1 E182D 20 ± 2 1.3 [1]

Table 2: Cross-Resistance Profile of DHODH Inhibitors with Other Antimalarials
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Antimalarial
Drug

Mechanism of
Action

Cross-
Resistance
with DSM74

Supporting
Evidence/Com
ments

Reference

Chloroquine

Heme

detoxification

inhibition

No significant

cross-resistance

expected.

The related

DHODH inhibitor

DSM265 is

equally effective

against

chloroquine-

sensitive and

chloroquine-

resistant P.

falciparum

strains.

[2]

Artemisinin

Activation by

heme, leading to

oxidative stress

No significant

cross-resistance

expected.

Artemisinin

resistance is

primarily

associated with

mutations in the

Kelch13 protein

(PfK13), a

mechanism

unrelated to

PfDHODH.

[3][4]
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Atovaquone

Inhibition of the

cytochrome bc1

complex

(mitochondrial

electron

transport chain)

Potential for

tolerance.

High-level

resistance to the

DHODH inhibitor

DSM1 has been

shown to confer

tolerance to

atovaquone. This

is due to the

functional link

between DHODH

and the

respiratory chain.

[5][6]

Pyrimethamine

Inhibition of

dihydrofolate

reductase

(DHFR)

No significant

cross-resistance

expected.

The related

DHODH inhibitor

DSM265 shows

activity against

pyrimethamine-

resistant

parasites.

[2]

Experimental Protocols
In Vitro Selection of Drug-Resistant Plasmodium
falciparum
This protocol describes the method for generating parasite lines with reduced susceptibility to

an antimalarial compound in a continuous culture system.

Materials:

Clonal P. falciparum parasite line (e.g., Dd2)

Complete culture medium (RPMI 1640 supplemented with AlbuMAX II, hypoxanthine, and

gentamicin)

Human erythrocytes
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Antimalarial compound (e.g., DSM74)

Culture flasks (25 cm²)

96-well microplates

Microscope

Procedure:

Initiate four independent cultures with approximately 1 x 10⁹ clonal, ring-stage parasites in

25 ml flasks at 4% hematocrit and 4% parasitemia.[1]

Apply drug pressure by adding the antimalarial compound at a concentration of 10 times its

50% inhibitory concentration (IC50) for 48 hours.[1]

Replenish the medium and drug after the first 24 hours.[1]

After 48 hours, remove the drug pressure by washing the erythrocytes and resuspending

them in a compound-free complete culture medium.[1]

Maintain the cultures by changing the medium on alternate days. If no parasites are visible

by thin blood smear, replace 25% of the hematocrit weekly.[1]

Once parasites reappear in the culture, repeat the drug pressure cycle.[1]

Continue this process for 30 to 100 days. If no parasites regrow after 80 days of recovery,

the selection is considered unsuccessful.[1]

Clone the selected resistant parasites by limiting dilution in a 96-well plate.[1]

Detect and expand the parasite clones for further characterization.[1]

SYBR Green I-Based Drug Susceptibility Assay
This assay is used to determine the 50% inhibitory concentration (IC50) of an antimalarial

compound against P. falciparum.

Materials:
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Synchronized P. falciparum culture (ring stage)

Complete culture medium

Human erythrocytes

Antimalarial compounds serially diluted in complete culture medium

96-well microplates (pre-dosed with antimalarials)

SYBR Green I lysis buffer (Tris [20 mM, pH 7.5], EDTA [5 mM], saponin [0.008% w/v], Triton

X-100 [0.08% w/v], and SYBR Green I dye)

Fluorescence plate reader

Procedure:

Prepare a parasite suspension of 0.5% parasitemia and 2% hematocrit in a complete culture

medium.

Add 200 µL of the parasite suspension to each well of a 96-well plate pre-dosed with the

antimalarial compounds. Include drug-free wells as controls.

Incubate the plate for 72 hours in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) chamber

at 37°C.

After incubation, add 100 µL of SYBR Green I lysis buffer to each well.

Incubate the plate in the dark at room temperature for at least one hour.

Measure the fluorescence using a plate reader with excitation and emission wavelengths of

approximately 485 nm and 530 nm, respectively.

Calculate the IC50 values by plotting the fluorescence intensity against the log of the drug

concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations
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Caption: Mechanism of action of DSM74 and its link to the mitochondrial electron transport

chain.

Workflow for Cross-Resistance Profiling

In Vitro Resistance Selection

Cross-Resistance Profiling

Start with wild-type
P. falciparum clone

Apply intermittent high-dose
drug pressure (e.g., 10x IC50)

Perform drug susceptibility assay
(e.g., SYBR Green I) on

wild-type parasites

Allow parasite recovery
in drug-free medium

Repeat drug pressure/
recovery cycles

Clone resistant parasites
by limiting dilution

Establish clonal
resistant parasite line

Perform drug susceptibility assay
on resistant parasite line

Determine IC50 values for
a panel of antimalarials

(WT)

Determine IC50 values for
the same panel of antimalarials

(Resistant)

Compare IC50 values to
determine cross-resistance

or collateral sensitivity
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Click to download full resolution via product page

Caption: Experimental workflow for generating drug-resistant parasite lines and assessing

cross-resistance.

Conclusion
DSM74 demonstrates potent activity against P. falciparum by targeting the essential de novo

pyrimidine biosynthesis pathway. Resistance to DSM74 can be selected in vitro and is

associated with specific mutations in the PfDHODH enzyme. Importantly, current data suggests

that DSM74 is likely to be effective against parasite strains resistant to widely used

antimalarials such as chloroquine and pyrimethamine, which have distinct mechanisms of

action. However, a potential for tolerance exists with atovaquone due to the functional linkage

between PfDHODH and the mitochondrial electron transport chain. Further studies are

warranted to fully elucidate the cross-resistance profile of DSM74 with a broader range of

clinical isolates and to assess its potential role in combination therapies to combat the growing

threat of antimalarial drug resistance.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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